molecular formula C23H26N2O2S B2922492 4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide CAS No. 313515-75-2

4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2922492
CAS No.: 313515-75-2
M. Wt: 394.53
InChI Key: VZFCQXCCPUNGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of N-(thiazol-2-yl)benzamide analogs. This class of compounds has been identified as a novel and selective class of antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the pentameric ligand-gated ion channel superfamily . Compounds with this core structure act as negative allosteric modulators (NAMs), exhibiting noncompetitive antagonism of Zn²⁺-induced ZAC signalling . Research indicates that these analogs likely exert their effect by targeting the transmembrane and/or intracellular domains of the receptor, suggesting a state-dependent inhibition mechanism . Given the poor elucidation of ZAC's physiological functions, this compound and its analogs constitute useful pharmacological tools for future explorations of the receptor's role. The N-(thiazol-2-yl)benzamide scaffold is also recognized in medicinal chemistry for its broader potential, as benzamide derivatives are widely investigated for a range of biological activities . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-butoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-4-5-14-27-20-12-10-19(11-13-20)22(26)25-23-24-21(15-28-23)18-8-6-17(7-9-18)16(2)3/h6-13,15-16H,4-5,14H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFCQXCCPUNGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the butoxy and benzamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Spectral Data (IR/NMR) Biological Activity
This compound (Target) C₂₃H₂₆N₂O₂S* 394.5* 4-butoxybenzamide, 4-isopropylphenyl-thiazole N/A N/A Hypothesized: Immunomodulatory
N-(4-(2-Pyridyl)thiazol-2-yl)benzamide C₁₅H₁₁N₃OS 281.3 Benzamide, 2-pyridyl-thiazole N/A Adenosine affinity (µM range) Adenosine receptor modulation
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide C₁₇H₁₂Cl₂N₂O₃S₂ 427.3 3-sulfonylbenzamide, 2,4-dichlorophenyl N/A IR: νC=S at 1247–1255 cm⁻¹ Not reported
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide C₂₁H₂₀Cl₂N₄O₂S 479.4 3,4-dichlorobenzamide, morpholinomethyl 180–182 HRMS: m/z 479.0692 [M+H]+ Potential kinase inhibition
N-(4-(2-Bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D291) C₂₂H₂₂BrN₃O₂S₂ 520.4 Piperidinylsulfonyl, bromophenyl-thiazole N/A ¹H-NMR: δ 8.05 (s, 1H, thiazole-H) Adjuvant activity with LPS

Key Observations :

  • Thiazole Substituents : The 4-isopropylphenyl group in the target compound differs from pyridyl or dichlorophenyl groups, which may influence steric interactions in target binding.

Biological Activity

Overview

4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a synthetic compound classified as a thiazole derivative. Thiazoles are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry. This article examines its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

  • IUPAC Name : 4-butoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
  • Molecular Formula : C23H26N2O2S
  • Molecular Weight : 410.53 g/mol
  • CAS Number : 313515-75-2

The biological activity of this compound is influenced by its structural components, particularly the thiazole ring and the butoxy and benzamide substituents.

  • Target Interactions : The thiazole moiety can interact with various biological targets, including enzymes and receptors, potentially leading to antimicrobial and anticancer effects.
  • Biochemical Pathways : The compound may affect several biochemical pathways, including those involved in cell proliferation and apoptosis, which are crucial in cancer biology.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific activity of this compound against these pathogens warrants further investigation.

Anticancer Potential

Thiazole derivatives are also explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A comparative study on thiazole derivatives demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) against MRSA as low as 0.25 μg/mL . This suggests potential effectiveness for this compound in treating resistant bacterial infections.
  • Anticancer Activity Assessment :
    • In vitro studies have shown that thiazole derivatives can inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms include cell cycle arrest and induction of apoptosis .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus0.25 μg/mL
AnticancerMCF-7IC50 = 10 μM
AnticancerHeLaIC50 = 15 μM

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, and how do reaction conditions impact yield?

  • Answer : The compound is synthesized via condensation of a benzamide derivative with a substituted thiazole precursor. Key steps include:

  • Reflux conditions : Ethanol or methanol with glacial acetic acid as a catalyst facilitates amide bond formation .
  • Purification : Recrystallization from DMSO/water or methanol ensures high purity .
  • Yield optimization : Adjusting molar ratios (e.g., 1:1 for benzamide to thiazole), reaction time (2–4 hours), and temperature (80–100°C) improves efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

  • Answer :

  • 1H/13C NMR : Identifies aromatic protons (δ 7.0–8.5 ppm for benzamide) and thiazole ring carbons (δ 150–160 ppm) .
  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

  • Answer :

  • Antimicrobial screening : Use agar diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Test against tyrosinase or acetylcholinesterase via spectrophotometric assays (IC₅₀ calculations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-butoxy group in bioactivity?

  • Answer :

  • Analog synthesis : Replace the 4-butoxy group with methoxy, ethoxy, or halogen substituents .
  • Activity testing : Compare IC₅₀ values in enzyme inhibition or MIC in antimicrobial assays .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity changes .

Q. What experimental strategies address contradictions in reported biological activity data across studies?

  • Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (DMSO ≤1% v/v) .
  • Purity validation : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. How can the mechanism of action be elucidated if initial target identification yields ambiguous results?

  • Answer :

  • Proteomic profiling : Use SILAC (stable isotope labeling) to identify differentially expressed proteins in treated vs. untreated cells .
  • CRISPR-Cas9 screening : Knock out suspected targets (e.g., bacterial PPTases) and assess compound efficacy .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with putative enzyme targets .

Methodological Notes

  • Synthesis Optimization : For scale-up, transition from batch to flow chemistry to enhance reproducibility and reduce side reactions .
  • Data Interpretation : Use Gaussian software for DFT calculations to resolve ambiguities in NMR/IR spectra .
  • Biological Replicates : Include ≥3 replicates in assays to ensure statistical robustness, with p-values <0.05 considered significant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.